5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrimidine ring substituted with methoxy and methylamino groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methoxy-2-methylpyrimidine with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Another methoxy-substituted heterocycle with distinct chemical properties.
2-Methoxy-5-methylaniline: An aromatic amine with applications in dye synthesis and analytical chemistry.
Uniqueness
5-Methoxy-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-methoxy-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-7-6-8-3-4(11-2)5(10)9-6/h3H,1-2H3,(H2,7,8,9,10) |
InChI Key |
KROCDGZWVYNLNC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=O)N1)OC |
Origin of Product |
United States |
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